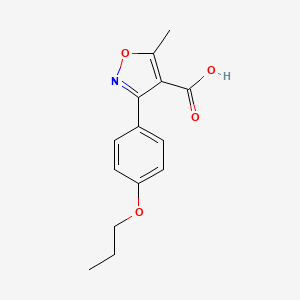
5-Methyl-3-(4-propoxyphenyl)isoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(4-propoxyphenyl)isoxazole-4-carboxylic acid is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by a methyl group at the 5-position, a propoxyphenyl group at the 3-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(4-propoxyphenyl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where a nitrile oxide intermediate reacts with an alkyne to form the isoxazole ring. The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as copper or ruthenium, can enhance the efficiency of the cycloaddition reaction. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(4-propoxyphenyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
5-Methyl-3-(4-propoxyphenyl)isoxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-Methyl-3-(4-propoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
- 5-Methyl-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid
- 5-Methyl-3-(4-bromophenyl)isoxazole-4-carboxylic acid
Uniqueness
5-Methyl-3-(4-propoxyphenyl)isoxazole-4-carboxylic acid is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
5-methyl-3-(4-propoxyphenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c1-3-8-18-11-6-4-10(5-7-11)13-12(14(16)17)9(2)19-15-13/h4-7H,3,8H2,1-2H3,(H,16,17) |
InChI Key |
RAZPIEOYRVJFSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


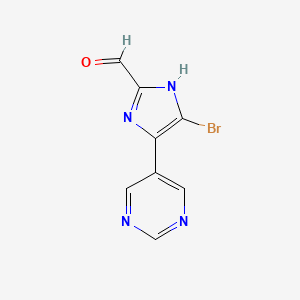
![Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13688471.png)
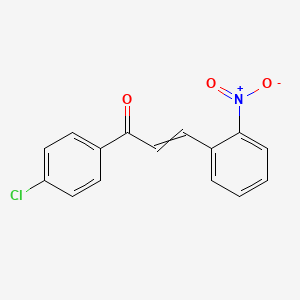
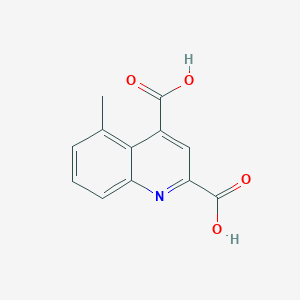
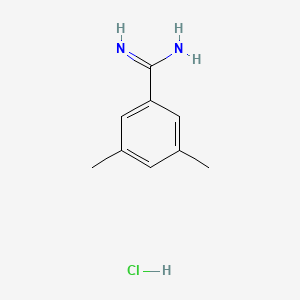
![6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one](/img/structure/B13688497.png)
![(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane](/img/structure/B13688510.png)
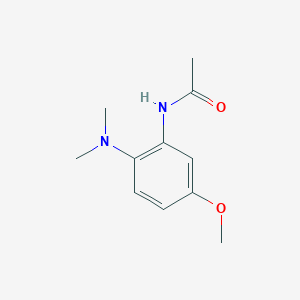
![7-Bromobenzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine](/img/structure/B13688514.png)
![2-[4-(3-Azetidinyl)phenyl]butanoic Acid](/img/structure/B13688519.png)
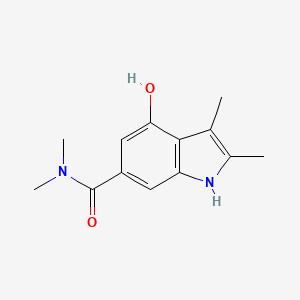

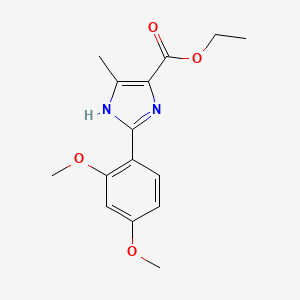
![5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13688542.png)
